molecular formula C22H33ClN6 B1678691 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride CAS No. 195055-66-4

3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride

Cat. No.: B1678691
CAS No.: 195055-66-4
M. Wt: 417.0 g/mol
InChI Key: LGDDPMVPDGTXMV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of “R 121919 hydrochloride” is the corticotropin-releasing factor receptor 1 (CRF1) . The CRF1 receptor plays a crucial role in mediating the body’s physiological and behavioral responses to stress .

Mode of Action

“R 121919 hydrochloride” acts as a high-affinity antagonist for the CRF1 receptor . By binding to the CRF1 receptor, it inhibits the receptor’s activity, thereby reducing stress-induced elevations of plasma adrenocorticotropic hormone (ACTH) .

Biochemical Pathways

The interaction of “R 121919 hydrochloride” with the CRF1 receptor affects the hypothalamic-pituitary-adrenal (HPA) axis, a major endocrine system that controls reactions to stress . By inhibiting the CRF1 receptor, “R 121919 hydrochloride” reduces the release of ACTH, a hormone that stimulates the adrenal glands to produce cortisol, a key stress hormone .

Result of Action

The molecular and cellular effects of “R 121919 hydrochloride” action include a reduction in stress-induced elevations of plasma ACTH . This leads to a decrease in cortisol production, resulting in anxiolytic (anti-anxiety) and antidepressant effects .

Action Environment

Environmental factors such as stress levels can influence the action, efficacy, and stability of “R 121919 hydrochloride”. For instance, in high-stress environments, the compound’s ability to inhibit the CRF1 receptor and reduce ACTH levels may result in more pronounced anxiolytic and antidepressant effects .

Biochemical Analysis

Biochemical Properties

3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes can lead to the modulation of various signaling pathways, thereby influencing cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in gene expression patterns . This can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R 121919 hydrochloride involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is then functionalized with various substituents to achieve the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require gentle warming to ensure complete dissolution .

Industrial Production Methods

Industrial production of R 121919 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (≥98%) and consistent batch-to-batch quality .

Chemical Reactions Analysis

Types of Reactions

R 121919 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving R 121919 hydrochloride include organic solvents like ethanol and DMSO. The reactions often require controlled temperatures and may involve catalysts to enhance reaction rates .

Major Products

The major products formed from the reactions of R 121919 hydrochloride depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives with modified pharmacological properties .

Properties

IUPAC Name

3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6.ClH/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3;/h12-14H,8-11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDDPMVPDGTXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621775
Record name 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195055-66-4
Record name 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 53 was also converted to its hydrochloric acid addition salt by dissolving compound 53 (8.1 g) in a mixture of diethyl ether (150 ml) and DCM (50 ml) and treating said mixture with HCl in diethyl ether (1 M, 21.3 ml) dropwise with stirring. The resulting off-white solid was collected by filtration, yielding 8.7 g (98%) of 3-[6-(dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropyl-pyrazolo[2,3-a]pyrimidin-7-amine monohydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
Reactant of Route 4
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
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3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride

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